

Technical Comparison Guide: Mass Spectrometry Fragmentation of Acetophenone Oxime

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Compound of Interest

Compound Name: Acetophenone oxime

Cat. No.: B7789994

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Executive Summary

Acetophenone Oxime (

, MW 135.[1][2]16) is a critical intermediate in the synthesis of amines and heterocycles. In drug development, it serves as a precursor and a metabolic marker. Its mass spectral analysis is frequently complicated by its structural isomer, Acetanilide, which can form via the Beckmann rearrangement.

This guide delineates the specific Electron Ionization (EI) fragmentation pathways that distinguish the oxime from its isomers. The definitive diagnostic marker for **Acetophenone Oxime** is the

ion (

118), resulting from the loss of the hydroxyl radical. In contrast, Acetanilide is identified by the loss of ketene to yield the aniline cation (

93).

Structural Context & Chemistry[3][4][5][6][7][8]

- Compound: **Acetophenone Oxime**[2][3][4][5][6]
- CAS: 613-91-2[2][5]

- Formula:
- Key Feature: The moiety is labile under electron impact, leading to distinct radical losses compared to the amide linkage in acetanilide.

Experimental Methodology

To replicate the fragmentation patterns described, the following EI-MS conditions are recommended. These parameters minimize thermal degradation (Beckmann rearrangement) in the injection port.

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Source Temperature:
(Keep to prevent thermal rearrangement).
- Inlet Temperature:
.
- Interface: GC-MS transfer line at
.
- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5).

Deep Dive: Acetophenone Oxime Fragmentation

The fragmentation of **acetophenone oxime** is driven by the instability of the N-O bond and the stability of the aromatic ring.

Primary Pathway: Hydroxyl Loss (118)

Upon ionization, the molecular ion (

135) undergoes cleavage of the N-O bond, expelling a hydroxyl radical (

). This generates the cation at

118 (

). This peak is the primary diagnostic differentiator from acetanilide.

Secondary Pathway: Phenyl Cation Formation (77)

The ion at

118 or the molecular ion can further fragment by cleaving the bond between the aromatic ring and the imine carbon, yielding the phenyl cation (

) at

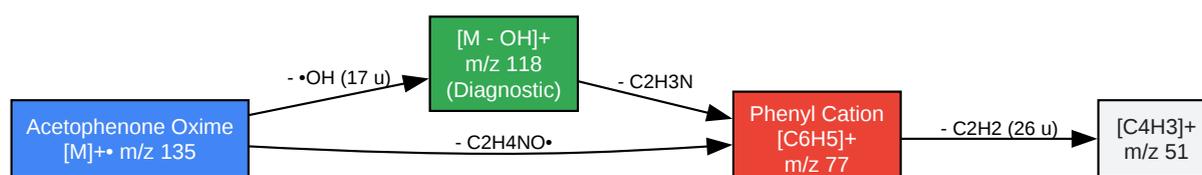
77. This is often the base peak (100% relative abundance) due to the high stability of the aromatic system.

Minor Pathways

- 103/104: Loss of the methoxy/hydroxyl-amine fragments or rearrangement.
- 51: Fragmentation of the phenyl ring (loss of acetylene from 77).

Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the molecular ion to key fragments.



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Figure 1: Primary fragmentation pathway of **Acetophenone Oxime** under 70 eV EI conditions.

Comparative Analysis: Oxime vs. Alternatives

The analytical challenge lies in distinguishing **Acetophenone Oxime** from Acetanilide (isomer) and Acetophenone (precursor).

Comparison 1: Vs. Acetanilide (The Beckmann Isomer)

Acetanilide (

) has the same molecular weight (135) but a different connectivity.

- Differentiation: Acetanilide does not lose OH (118). Instead, it loses a ketene molecule (42 u) via a McLafferty-like rearrangement or direct cleavage to form the Aniline radical cation at 93.
- Key Insight: If your spectrum shows a dominant peak at 93 and 43 (m/z), the sample is Acetanilide (or the oxime has rearranged in the injector). If the spectrum shows a dominant peak at 118, it is the intact Oxime.

Comparison 2: Vs. Acetophenone (The Precursor)[7]

- Differentiation: Acetophenone has a molecular weight of 120.[7][8][9][10]
- Key Shift: The molecular ion shifts from 120 (Ketone) to 135 (Oxime). The base peak shifts from 105 (Benzoyl cation, characteristic of acetophenone) to

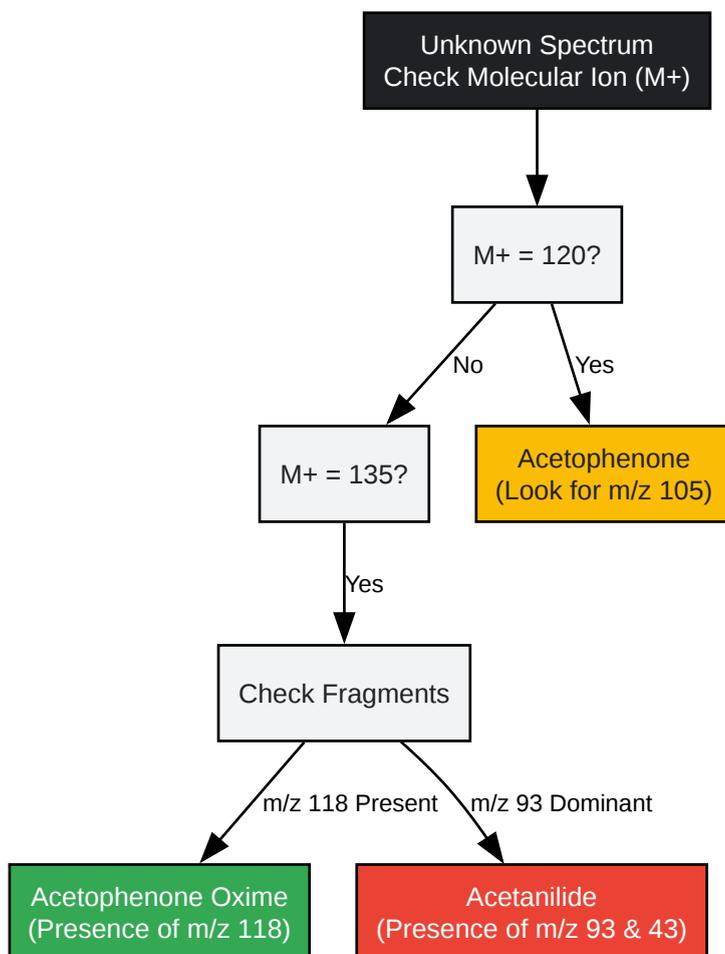
77 or 118 in the oxime.

Summary Data Table

Feature	Acetophenone Oxime	Acetanilide (Isomer)	Acetophenone (Precursor)
Formula			
MW ()	135	135	120
Diagnostic Peak	118 ()	93 ()	105 ()
Base Peak	77 or 118	93 or 43	105 or 77
Key Loss	-17 (OH)	-42 (Ketene)	-15 (Methyl)

Diagnostic Decision Tree

Use this logic flow to identify your compound from the mass spectrum.[\[8\]](#)



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Figure 2: Decision tree for differentiating **Acetophenone Oxime** from its isomer and precursor.

Common Pitfalls: The Thermal Rearrangement Artifact

Critical Warning: **Acetophenone oxime** is thermally unstable. In a hot GC injector () or acidic conditions, it can undergo a Beckmann Rearrangement inside the instrument before ionization.

- Symptom: You inject pure Oxime, but the spectrum looks like Acetanilide (strong 93).
- Solution: Lower the injector temperature to

or use "cold on-column" injection to preserve the oxime structure.

References

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